molecular formula C20H19NO4 B14950614 Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B14950614
M. Wt: 337.4 g/mol
InChI Key: YSWZMYNRCAITGR-UHFFFAOYSA-N
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Description

Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a synthetic organic compound featuring a dioxoisoindole core substituted with a 3-methylphenyl group at the 2-position and a butyl ester moiety at the 5-position.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C20H19NO4/c1-3-4-10-25-20(24)14-8-9-16-17(12-14)19(23)21(18(16)22)15-7-5-6-13(2)11-15/h5-9,11-12H,3-4,10H2,1-2H3

InChI Key

YSWZMYNRCAITGR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with butanol in the presence of a catalyst. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s closest analog, [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxylate (CAS: 731837-74-4), shares the dioxoisoindole backbone but differs in substituents:

  • Ester group : A 3-methylbutyl chain replaces the butyl group in the target compound.

Key Property Comparison

Property Target Compound Analog (CAS 731837-74-4)
Molecular formula C₂₀H₁₉NO₄ (inferred) C₂₄H₂₄N₂O₅
Molecular weight (g/mol) ~337.37 420.5
XLogP3 (lipophilicity) ~3.2 (estimated) 3.6
Hydrogen-bond acceptors 5 5
Rotatable bonds 6 7
Structural complexity Moderate High (due to dihydroindole)

The increased lipophilicity (XLogP3) of the analog correlates with its longer 3-methylbutyl chain and hydrophobic dihydroindole group. This suggests that the target compound may exhibit improved aqueous solubility, a critical factor in pharmacokinetics.

Functional Group Impact
  • tert-Butyl 3-methyl-2-... carboxylate derivatives (e.g., ): Compounds with tert-butyl esters and polycyclic systems (e.g., phenanthrene) exhibit higher molecular weights (>500 g/mol) and reduced solubility compared to the target compound. Their complex structures often require advanced NMR techniques (e.g., ¹³C and ¹H at 150–600 MHz) for characterization, but incomplete data limits direct comparisons .
  • 3-Methylphenyl-substituted amines (): Compounds like 1-(3-methylphenyl)propan-2-amine lack the dioxoisoindole core but share the 3-methylphenyl motif.

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